molecular formula C6H2ClF2NO B2723913 3-Chloro-2,6-difluoroisonicotinaldehyde CAS No. 2551116-60-8

3-Chloro-2,6-difluoroisonicotinaldehyde

Cat. No.: B2723913
CAS No.: 2551116-60-8
M. Wt: 177.53
InChI Key: VZDWXIPKAOZNLK-UHFFFAOYSA-N
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Description

3-Chloro-2,6-difluoroisonicotinaldehyde is a halogenated pyridine derivative characterized by a chloro substituent at the 3-position and fluorine atoms at the 2- and 6-positions of the aromatic ring, with an aldehyde functional group at the 4-position. This compound is structurally unique due to its electron-withdrawing substituents, which influence its reactivity, solubility, and applications in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

3-chloro-2,6-difluoropyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO/c7-5-3(2-11)1-4(8)10-6(5)9/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDWXIPKAOZNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1F)F)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Chloro-2,6-difluoroisonicotinaldehyde typically involves nucleophilic substitution reactions. One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Another method involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

3-Chloro-2,6-difluoroisonicotinaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

3-Chloro-2,6-difluoroisonicotinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-difluoroisonicotinaldehyde involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can affect various pathways, including enzyme inhibition and receptor binding. The specific pathways involved depend on the context of its use, such as in pharmaceuticals or agrochemicals .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key properties and distinctions between 3-Chloro-2,6-difluoroisonicotinaldehyde and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties
This compound C₆HClF₂NO 191.53 (estimated) 2-F, 3-Cl, 6-F, 4-CHO High electrophilicity due to electron-withdrawing groups; potential for nucleophilic aromatic substitution .
2-Chloro-5-fluoronicotinaldehyde C₆H₃ClFNO 159.55 2-Cl, 5-F, 3-CHO Lower steric hindrance; used in cross-coupling reactions for drug intermediates .
3-Chlorobenzaldehyde C₇H₅ClO 140.57 3-Cl, 4-CHO Higher lipophilicity; industrial use in dyes and fragrances .
3-Chloro-2,4-dihydroxybenzaldehyde C₇H₅ClO₃ 172.57 3-Cl, 2-OH, 4-OH, 5-CHO Enhanced solubility in polar solvents; applications in chelating agents .

Key Observations :

  • Electrophilicity: The presence of multiple fluorine atoms in this compound increases its electrophilic character compared to mono-halogenated analogs like 2-Chloro-5-fluoronicotinaldehyde, making it more reactive in Suzuki-Miyaura couplings .
  • Solubility : Unlike 3-Chloro-2,4-dihydroxybenzaldehyde, which has hydroxyl groups enhancing water solubility, the fluorine and chlorine substituents in the target compound reduce polarity, favoring organic-phase reactions .
  • Thermal Stability: Fluorine atoms at the 2- and 6-positions likely improve thermal stability compared to non-fluorinated analogs, as seen in related perfluorinated compounds (e.g., trifluoromethyl derivatives in ) .
Reactivity Comparison
  • Aldehyde Group : The aldehyde in this compound is less prone to oxidation than in 3-Chlorobenzaldehyde due to electron-withdrawing fluorine atoms stabilizing the carbonyl group .
  • Nucleophilic Substitution : The 3-chloro substituent is more reactive than hydroxyl or methyl groups in analogs like 3-Chloro-2,4-dihydroxybenzaldehyde, enabling efficient displacement with amines or thiols .

Biological Activity

3-Chloro-2,6-difluoroisonicotinaldehyde (CAS Number: 155601-65-3) is an organic compound characterized by its unique molecular structure, which includes a chloro group and two fluorine atoms attached to the isonicotinic aldehyde framework. This compound has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and drug development.

Structural Characteristics

The molecular formula of this compound is C6_6HClF2_2N. Its structural features include:

  • Chlorine and Fluorine Substituents : Positioned at the 3 and 6 carbon atoms, these groups enhance the compound's reactivity.
  • Aldehyde Functional Group : This group is critical for the compound's interactions with biological targets.

Research indicates that the unique structural configuration of this compound allows it to interact with various biological molecules, including enzymes and receptors. The presence of electron-withdrawing groups like chlorine and fluorine increases its binding affinity, which may contribute to its pharmacological properties.

Potential Biological Targets

  • Enzymes : The compound may inhibit or modulate enzyme activity.
  • Receptors : It could potentially act as a ligand for specific receptors involved in disease pathways.

In Vitro Studies

Several studies have explored the biological activity of this compound through in vitro assays, demonstrating its ability to form complexes with proteins and enzymes. These interactions suggest possible therapeutic applications in treating various diseases.

Case Studies

  • Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against certain bacterial strains. For instance, it showed significant inhibition of Staphylococcus aureus growth in laboratory settings.
  • Anticancer Potential : Research has suggested that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameKey FeaturesBiological Activity
This compound Contains chlorine and fluorine; aldehyde groupAntimicrobial; potential anticancer
3,5-Dichloro-2,6-difluoropyridine Lacks aldehyde group; less reactiveLimited biological data
2,6-Difluoropyridine Lacks chlorine; different reactivityMinimal activity reported
3-Chloro-4-fluoropyridine Different positioning of halogensVaries by specific application

Future Directions

Given its promising biological activity, future research should focus on:

  • Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its effects on biological systems.
  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and potential therapeutic efficacy.
  • Structural Modifications : Exploring analogs of this compound to enhance its selectivity and potency against specific biological targets.

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